2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
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Overview
Description
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by its unique structure, which includes a dibenzylamino group and a dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also emphasize cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar dihydroisoquinoline core but differ in their substituents, leading to variations in their biological activities.
4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline: This compound also contains a dihydroisoquinoline moiety but has different functional groups, resulting in distinct properties and applications.
Uniqueness
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific combination of a dibenzylamino group and a dihydroisoquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
827310-17-8 |
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Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C25H26N2O/c28-25(27-16-15-23-13-7-8-14-24(23)19-27)20-26(17-21-9-3-1-4-10-21)18-22-11-5-2-6-12-22/h1-14H,15-20H2 |
InChI Key |
MQEVDBLUMCJYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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